molecular formula C20H38O3 B13675802 20-Oxoicosanoic acid

20-Oxoicosanoic acid

Cat. No.: B13675802
M. Wt: 326.5 g/mol
InChI Key: GESLCFZRPFBCTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 20-Oxoicosanoic acid can be synthesized through the esterification of eicosanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under mild conditions to prevent over-esterification . For example, eicosanedioic acid (3 g, 8.76 mmol) is mixed with toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol). The mixture is heated to 95°C for 30 minutes, then filtered and evaporated to yield the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 20-Oxoicosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

20-Oxoicosanoic acid is a chemical compound with a variety of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It functions as a crucial linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Scientific Research Applications

Chemistry
this compound serves as a reagent in organic synthesis and a building block for creating more complex molecules. It can undergo various chemical reactions such as esterification, reduction, and nucleophilic substitution due to the presence of the oxo group.

  • Esterification this compound reacts with alcohols in the presence of an acid catalyst to form esters.
  • Reduction It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Substitution It undergoes nucleophilic substitution reactions due to the presence of the oxo group.

Biology
In biology, this compound is utilized in cell culture and protein purification as a non-polar solvent.

Medicine
In the medical field, this compound is utilized in the synthesis of bioactive molecules, including potential therapeutic agents for diseases like diabetes and obesity. In ADCs, it acts as a non-cleavable linker, attaching cytotoxic drugs to antibodies for targeted delivery to cancer cells.

Industry
this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Data Table: Comparing this compound with Similar Compounds

Compound NameStructure SimilarityUnique Features
Eicosanedioic acidPrecursorA precursor in the synthesis of this compound
20-Hydroxyicosanoic acidSimilar structureContains a hydroxyl group instead of an oxo group
20-Carboxyicosanoic acidContains a carboxyl groupContains a carboxyl group instead of a tert-butoxy group
20-(Tert-butoxy)-20-oxoicosanoic acidLong hydrocarbon chainRecognized as a non-cleavable linker used in the development of antibody-drug conjugates (ADCs). The tert-butoxy group contributes to its stability and solubility, making it suitable for various biochemical applications.

Case Studies

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of complex molecules like ADCs and PROTACs.

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

20-oxoicosanoic acid

InChI

InChI=1S/C20H38O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h19H,1-18H2,(H,22,23)

InChI Key

GESLCFZRPFBCTC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCC(=O)O)CCCCCCCCC=O

Origin of Product

United States

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